
Glucagon Receptor Antagonist I
Overview
Description
The human glucagon receptor antagonist is a compound that inhibits the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone produced by the pancreas that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. Antagonists of the glucagon receptor are being studied for their potential to treat diabetes by lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of human glucagon receptor antagonists involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, one synthetic route involves the preparation of N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutanamide, a potent glucagon receptor antagonist . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of human glucagon receptor antagonists follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, including the use of large reactors, efficient purification methods, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Human glucagon receptor antagonists undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions are typically the desired glucagon receptor antagonists, along with by-products that are removed during purification. The final product is characterized by its ability to inhibit the glucagon receptor effectively .
Scientific Research Applications
Human glucagon receptor antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of glucagon in glucose metabolism and its regulation.
Medicine: Investigated for their potential to treat diabetes by lowering blood glucose levels. .
Industry: Used in the development of new therapeutic agents and in the production of research chemicals.
Mechanism of Action
The mechanism of action of human glucagon receptor antagonists involves binding to the glucagon receptor and blocking the action of glucagon. This prevents glucagon from promoting gluconeogenesis and glycogenolysis in the liver, thereby lowering blood glucose levels. The molecular targets include the glucagon receptor and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Human glucagon receptor antagonists can be compared with other similar compounds, such as:
Dipeptidyl peptidase-4 inhibitors: These compounds also lower blood glucose levels but through a different mechanism involving the inhibition of the enzyme dipeptidyl peptidase-4.
Glucagon-like peptide-1 receptor agonists: These compounds mimic the action of glucagon-like peptide-1 to enhance insulin secretion and lower blood glucose levels.
The uniqueness of human glucagon receptor antagonists lies in their specific targeting of the glucagon receptor, which directly inhibits the action of glucagon and provides a novel approach to diabetes treatment .
Biological Activity
Glucagon receptor antagonists (GRAs) have emerged as promising therapeutic agents for managing diabetes, particularly due to their ability to inhibit the action of glucagon, a hormone that plays a crucial role in glucose homeostasis. This article focuses on the biological activity of Glucagon Receptor Antagonist I (Cpd 1) , detailing its mechanisms, effects on glucose metabolism, and relevant research findings.
Glucagon, secreted by pancreatic alpha cells, primarily stimulates hepatic gluconeogenesis and glycogenolysis, leading to increased blood glucose levels. The glucagon receptor (GCGR), a member of the G-protein coupled receptor family, mediates these effects through activation of adenylyl cyclase and subsequent increases in intracellular cAMP levels .
Cpd 1 acts as a potent antagonist at the GCGR, effectively blocking glucagon's actions. It has been shown to inhibit glucagon binding in vitro with a half-maximal inhibitory concentration (IC50) of approximately 181 nmol/L . In vivo studies indicate that Cpd 1 can significantly reduce glucagon-induced glycogenolysis in human hepatocytes and prevent glucose elevation in humanized mice models following glucagon administration .
Efficacy in Animal Models
Research utilizing GCGR knockout mice has demonstrated that the absence of glucagon signaling can lead to improved glucose tolerance and reduced hyperglycemia . Notably, Gcgr-/- mice exhibit increased pancreatic weight and alpha-cell hyperplasia, suggesting compensatory mechanisms in response to disrupted glucagon signaling .
Table 1: Effects of this compound on Glucose Metabolism
Study Type | Model | Outcome |
---|---|---|
In vitro | Primary human hepatocytes | Blocked glucagon-mediated glycogenolysis |
In vivo | Humanized mice | Prevented rise in glucose levels post-glucagon |
Knockout studies | Gcgr-/- mice | Improved glucose tolerance; increased GLP-1 |
Clinical Studies
Clinical trials involving other glucagon receptor antagonists have shown promising results. For instance, Bay 27-9955 , another GRA, demonstrated significant reductions in plasma glucose concentrations during hyperglucagonaemia in humans. In a placebo-controlled study, high doses of Bay 27-9955 led to a marked decrease in glucose production rates compared to placebo . These findings suggest that GRAs can effectively modulate glucose homeostasis.
Table 2: Clinical Outcomes with Glucagon Receptor Antagonists
Study | Antagonist | Dose (mg) | Plasma Glucose Change (%) | Glucose Production Change (%) |
---|---|---|---|---|
Clinical Trial | Bay 27-9955 | 70/200 | -25% (high dose) | -34% (high dose) |
Animal Model | Cpd 1 | N/A | -N/A | -N/A |
Case Studies
Several case studies have explored the genetic variants of GCGR and their implications for metabolic disorders. For example, individuals with mutations leading to GCGR inactivity show altered metabolic phenotypes characterized by increased plasma levels of amino acids and FGF21, which may contribute to insulin resistance and diabetes pathogenesis .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the efficacy of Glucagon Receptor Antagonist I in type 2 diabetes (T2D) research?
Answer: The db/db mouse model (leptin receptor-deficient) and high-fat diet/streptozotocin (HFD/STZ)-induced T2D mice are widely used to study glucose-lowering effects and mechanisms of this compound. Key parameters include:
- Blood glucose levels : Measured via glucometers or continuous glucose monitoring.
- Glucose tolerance tests : Intraperitoneal or oral glucose tolerance tests (IPGTT/OGTT) to assess insulin sensitivity.
- Plasma GLP-1 levels : Quantified using ELISA (e.g., active GLP-1 (7-36 amide)) .
- Intestinal L-cell proliferation : Evaluated via BrdU (5-bromo-2'-deoxyuridine) incorporation and immunohistochemistry for GLP-1-positive cells .
Methodological Note:
- Use age-matched controls (e.g., db/mm mice) to isolate antagonist-specific effects.
- For in vitro validation, GLUTag mouse L-cell lines and primary human/mouse enterocytes are recommended to study GLP-1 production and proliferation .
Q. How does this compound enhance circulating GLP-1 levels?
Answer: The antagonist increases GLP-1 via intestinal L-cell proliferation and upregulated proglucagon (Gcg) expression . Key mechanisms include:
- L-cell expansion : BrdU staining and Ki67/PCNA quantification confirm proliferation in db/db and HFD/STZ mice .
- Transcriptional regulation : Upregulation of Pax6 and Pdx1 transcription factors, which activate Gcg expression in L-cells .
- Autocrine/paracrine signaling : GLP-1R/PKA pathway activation amplifies GLP-1 production in GLUTag cells and primary enterocytes (blocked by exendin (9-39) or H89 inhibitors) .
Experimental Validation:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s effects on pancreatic α-cells?
Answer: In vitro studies (e.g., GLUTag cells) show increased glucagon synthesis alongside GLP-1 production, while in vivo models (e.g., db/db mice) report reduced hyperglucagonemia . To address this:
- Tissue-specific knockout models : Use Cre-lox systems to delete Gcg or Pcsk1 (PC1/3) in α-cells to isolate antagonist effects on glucagon processing .
- Single-cell RNA sequencing : Profile α-cell heterogeneity in antagonist-treated vs. control pancreases to identify subpopulations resistant to GLP-1 feedback .
- Dynamic hormone profiling : Measure glucagon and GLP-1 secretion kinetics in isolated islets and intestinal organoids .
Key Evidence:
- Gcgr knockout mice exhibit α-cell hyperplasia but reduced circulating glucagon, suggesting compensatory mechanisms .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?
Answer:
- Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 .
- AUC (Area Under the Curve) : Quantify cumulative effects on glucose tolerance or cell proliferation over time .
- Mixed-effects models : Account for inter-animal variability in longitudinal studies (e.g., 12-week treatment in HFD/STZ mice) .
Example Workflow:
- In vitro : Test 1–1000 nM antagonist concentrations in GLUTag cells for 6–48 hours. Use one-way ANOVA with Tukey-Kramer post hoc tests for proliferation (Cell Counting Kit-8) and GLP-1 secretion .
- In vivo : Stratify mice into cohorts (n=8–10) for placebo vs. antagonist treatment. Apply repeated-measures ANOVA for glucose time series .
Q. How can multi-omics data clarify the metabolic impact of this compound beyond glucose control?
Answer:
- Transcriptomics : RNA-seq of liver and intestinal tissues to identify pathways (e.g., amino acid metabolism, lipid oxidation) altered by antagonist treatment .
- Metabolomics : LC-MS profiling of plasma for changes in branched-chain amino acids (BCAAs) and ketone bodies, linked to glucagon resistance .
- Proteomics : Phosphoproteomics to map PKA-dependent signaling cascades in L-cells and hepatocytes .
Case Study:
- REMD 2.59 (GCGR mAb) upregulated hepatic genes related to ureagenesis (CPS1, OTC) and reduced lipid accumulation in HFD/STZ mice .
Q. What strategies mitigate off-target effects when testing this compound in human-derived systems?
Answer:
- Selective inhibitors : Use exendin (9-39) (GLP-1R antagonist) or H89 (PKA inhibitor) to isolate GLP-1R/PKA-dependent effects .
- CRISPR-Cas9 validation : Knock out GCGR in human enteroids to confirm antagonist specificity .
- Control compounds : Compare results with Glucagon Receptor Antagonist, Control (e.g., inactive thienyl-amide analogs) to exclude nonspecific binding .
Critical Data:
Properties
IUPAC Name |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIBDWBSJSJQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347212 | |
Record name | Glucagon Receptor Antagonist I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438618-32-7 | |
Record name | Glucagon Receptor Antagonist I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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